molecular formula C25H27N3O6 B3020001 Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-57-4

Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B3020001
CAS No.: 873571-57-4
M. Wt: 465.506
InChI Key: QPWAJARMTBIKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirooxindole derivative characterized by a fused pyrano[3,2-c]pyridine ring system. Key structural features include:

  • A spiro junction at the indoline-3 and pyrano[3,2-c]pyridine-4' positions.
  • Substituents: a tetrahydrofuran-2-ylmethyl group at position 6', an ethyl group at position 1, and a methyl ester at position 3'.
  • Functional groups: amino (2'), carbonyl (2,5'-dioxo), and ester (3'-carboxylate).

Properties

IUPAC Name

methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-(oxolan-2-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-4-27-17-10-6-5-9-16(17)25(24(27)31)19-18(34-21(26)20(25)23(30)32-3)12-14(2)28(22(19)29)13-15-8-7-11-33-15/h5-6,9-10,12,15H,4,7-8,11,13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWAJARMTBIKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)CC5CCCO5)C)OC(=C3C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiroindoline structure combined with a pyrano-pyridine moiety, which contributes to its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.

Chemical Formula

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 335.36 g/mol

Structural Characteristics

The compound's structure allows for potential interactions with enzymes and receptors involved in various biological pathways.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, spiro-indole derivatives have shown promising results against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

Case Study: Antiproliferative Activity

A synthesized analog related to this compound was tested against MCF7 cells:

  • IC50: 3.597 µM (compared to standard drugs like 5-fluorouracil and sunitinib)
    This indicates that the compound may possess comparable efficacy to established anticancer agents .

The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival. For example, compounds within this class have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a pivotal role in cell signaling pathways related to cancer progression .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have exhibited antimicrobial activity. The synthesis of compounds similar to methyl 2'-amino derivatives has led to the discovery of agents that effectively inhibit bacterial growth and show promise against viral infections .

Table: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (µM)
Compound AGSK-3βInhibition130
Compound BMCF7Antiproliferative3.597
Compound CA431Antiproliferative4.375
Compound DAntiviral (SARS-CoV-2)InhibitionNot specified

Pharmacokinetics and Toxicity

While the biological activities are promising, understanding the pharmacokinetics and potential toxicity is crucial for future development. Studies indicate that compounds in this class can exhibit varying degrees of metabolic stability, which is essential for their therapeutic viability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents and heterocyclic components. Key examples include:

Compound Name Substituent at Position 6' Core Heterocycle Molecular Formula Molecular Weight Key Reference
Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-... (Target analogue) 2-Methoxyethyl Pyrano[3,2-c]pyridine C24H26N4O6 478.49
2'-Amino-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile None (quinoline core) Pyrano[3,2-c]quinoline C20H12N4O3 356.33
Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-... Furan-2-ylmethyl Pyrano[3,2-c]pyridine C24H21N3O6 447.40
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile Trifluoromethyl Pyrano[2,3-c]pyrazole C15H8Br2F3N5O2 517.06

Key Observations :

  • The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility or steric effects compared to smaller substituents (e.g., methoxyethyl or furanyl) .

Key Observations :

  • Solvent-free conditions () and nanocatalysts () improve efficiency and reduce environmental impact compared to traditional methods requiring toxic solvents .
  • The target compound’s tetrahydrofuran substituent may necessitate tailored catalysts or longer reaction times, though specific data are unavailable.

Analytical Characterization

Structural confirmation of spirooxindoles relies on advanced spectroscopic and crystallographic techniques:

  • NMR/IR/MS: Universally employed for functional group identification (e.g., amino, carbonyl) .
  • X-ray crystallography : Critical for confirming spiro connectivity, as demonstrated in and .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction parameters be adjusted to enhance yield?

Methodological Answer:

  • Use multi-step synthesis with ethanol reflux for initial condensation, as demonstrated in triazolo-pyridine systems .
  • Optimize spiro ring formation via stepwise cyclization under inert atmosphere (e.g., N₂), referencing pyrano-pyrimidine protocols .
  • Purify via DMF/water recrystallization to achieve 85–90% yield, minimizing side products .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 2.37–2.52 ppm, aromatic protons at δ 6.37–7.39 ppm) and carbonyl signals, aligning with pyrano-pyrimidine derivatives .
  • X-ray crystallography : Resolve spiro center stereochemistry using Cu Kα radiation, as applied to thiazolo-pyrimidine analogs .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (±2 ppm error threshold).

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties or reactivity?

Methodological Answer:

  • Perform B3LYP/6-31G(d) calculations to model frontier molecular orbitals, focusing on the tetrahydrofanyl-methyl group’s electron-withdrawing effects .
  • Simulate nucleophilic attack pathways at the 2'-amino site using transition state theory , comparing results with pyrimidine-carboxylate reactivity .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Methodological Answer:

  • Conduct 2D NMR (COSY, HSQC, HMBC) : Map through-space (NOESY) and through-bond (HSQC) interactions to confirm spiro ring conformation .
  • Synthesize deuterated analogs (e.g., CD₃-substituted methyl groups) to isolate overlapping signals .

Q. How can the regioselectivity of tetrahydrofuran-methyl group incorporation during cyclization be mechanistically explained?

Methodological Answer:

  • Use kinetic isotopic labeling (e.g., deuterated THF derivatives) to track bond formation rates .
  • Analyze intermediates via stopped-flow IR spectroscopy to identify rate-determining steps, referencing thiazolo-pyrimidine cyclization studies .

Q. What strategies validate the compound’s stability under physiological conditions for bioactivity assays?

Methodological Answer:

  • Perform pH-dependent stability studies (pH 2–9) with HPLC monitoring, using protocols from pyridazine-carboxylate analogs .
  • Assess thermal degradation via thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed NMR shifts for the spiro[indoline] core?

Methodological Answer:

  • Compare experimental shifts with database entries (e.g., PubChem) for related spiro compounds .
  • Recalculate theoretical shifts using solvent-specific DFT parameters (e.g., DMSO-d₆ in Gaussian 09) .

Methodological Tables

Key Reaction Parameters for Synthesis Optimization
Solvent System
Temperature Range
Catalyst
Critical NMR Assignments
δ 2.37–2.52 ppm
δ 6.37–7.39 ppm
δ 4.26 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.